molecular formula C5H9N3S B13577624 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol

1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol

Cat. No.: B13577624
M. Wt: 143.21 g/mol
InChI Key: BCFUGMYEYLHLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring and an isopropyl group attached to the first position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Triazole-thiol.

    Substitution: Thioethers.

Scientific Research Applications

1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound may also interact with metal ions, affecting metalloproteins and enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

    1H-1,2,3-Triazole-4-thiol: Lacks the isopropyl group, making it less hydrophobic.

    1-(Methyl)-1H-1,2,3-triazole-4-thiol: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    1-(Phenyl)-1H-1,2,3-triazole-4-thiol: Contains a phenyl group, which significantly alters its chemical behavior and biological activity.

Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can affect the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

1-propan-2-yltriazole-4-thiol

InChI

InChI=1S/C5H9N3S/c1-4(2)8-3-5(9)6-7-8/h3-4,9H,1-2H3

InChI Key

BCFUGMYEYLHLCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.